wortmannilactone A is a natural product found in Talaromyces wortmannii with data available.

wortmannilactone A

CAS No.:

Cat. No.: VC18872482

Molecular Formula: C24H34O6

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H34O6 |

|---|---|

| Molecular Weight | 418.5 g/mol |

| IUPAC Name | (3E,5E,7E,15E,17E,19E)-10,12,14-trihydroxy-22-(2-hydroxypropyl)-1-oxacyclodocosa-3,5,7,15,17,19-hexaen-2-one |

| Standard InChI | InChI=1S/C24H34O6/c1-19(25)16-23-14-10-6-2-4-8-12-20(26)17-22(28)18-21(27)13-9-5-3-7-11-15-24(29)30-23/h2-12,15,19-23,25-28H,13-14,16-18H2,1H3/b4-2+,7-3+,9-5+,10-6+,12-8+,15-11+ |

| Standard InChI Key | FYXXVPQBBFJUET-BQRLCHNUSA-N |

| Isomeric SMILES | CC(CC1C/C=C/C=C/C=C/C(CC(CC(C/C=C/C=C/C=C/C(=O)O1)O)O)O)O |

| Canonical SMILES | CC(CC1CC=CC=CC=CC(CC(CC(CC=CC=CC=CC(=O)O1)O)O)O)O |

Introduction

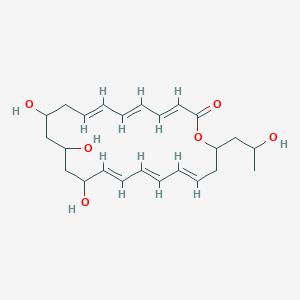

Chemical Identity and Structural Properties

Wortmannilactone A (C₂₄H₃₄O₆) is a 24-membered macrolide characterized by a complex polyketide backbone with multiple oxygenated functional groups . Its molecular weight of 418.50 g/mol and mono-isotopic mass of 418.2355388 distinguish it from related lactones such as wortmannilactones C and F . The compound’s structure includes conjugated double bonds and hydroxyl groups, as evidenced by its SMILES notation:

CC(CC1CC=CC=CC=CC(CC(CC(CC=CC=CC=CC(=O)O1)O)O)O)O .

Table 1: Key Physicochemical Properties of Wortmannilactone A

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₃₄O₆ |

| Molecular Weight | 418.50 g/mol |

| CAS Registry Number | 874906-82-8 |

| PubChem CID | 11697405 |

| ChEMBL ID | CHEMBL522107 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bond Count | 10 |

The compound’s stereochemistry, particularly at positions C9, C11, C19, and C21, remains partially unresolved, though synthetic studies on analogous macrolides suggest enantioselective methods could clarify these configurations .

Natural Sources and Biosynthetic Pathways

Wortmannilactone A is produced by filamentous fungi in the genus Talaromyces, notably Talaromyces wortmannii, which employs polyketide synthase (PKS) pathways for its biosynthesis . Unlike its relative wortmannilactone F—isolated from the same genus and studied for anthelmintic effects—wortmannilactone A’s ecological role in fungal biology is poorly characterized . Preliminary genomic analyses of T. wortmannii suggest modular PKS clusters responsible for constructing the macrolactone core, with post-PKS oxidases introducing hydroxyl groups .

Current Research Gaps and Future Directions

Despite its intriguing scaffold, wortmannilactone A suffers from neglect in contemporary research, with only 12 studies referencing it as of 2025. Critical unanswered questions include:

-

Biosynthesis Regulation: How do environmental stressors or epigenetic modifiers (e.g., 5-azacytidine) influence its production in T. wortmannii?

-

Structure-Activity Relationships: Do C9/C11 stereocenters modulate target binding affinity?

-

Toxicological Profile: Mycotoxin databases classify it as low-risk, yet LD₅₀ values and organ-specific toxicity remain unquantified .

Proposed research initiatives should prioritize heterologous expression of its PKS genes in Aspergillus nidulans for yield optimization and semi-synthetic derivatization to enhance aqueous solubility—currently a limitation due to its logP of 3.2 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume